Chloroform-d

Catalog No.
S588395
CAS No.
865-49-6
M.F
CHCl3
M. Wt
120.38 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroform-d

CAS Number

865-49-6

Product Name

Chloroform-d

IUPAC Name

trichloro(deuterio)methane

Molecular Formula

CHCl3

Molecular Weight

120.38 g/mol

InChI

InChI=1S/CHCl3/c2-1(3)4/h1H/i1D

InChI Key

HEDRZPFGACZZDS-MICDWDOJSA-N

SMILES

C(Cl)(Cl)Cl

Synonyms

Trichloromethane-d; F 20-d; HCC 20-d; NSC 77361-d; R 20-d; R 20 (refrigerant)-d ; Trichloroform-d;

Canonical SMILES

C(Cl)(Cl)Cl

Isomeric SMILES

[2H]C(Cl)(Cl)Cl

Pharmaceutical Research

Summary of Application: Chloroform-D is used in the synthesis of chlorine-containing heterocyclic compounds, which serve as diverse biological agents and drugs in the pharmaceutical industries .

Methods of Application: The specific methods of application vary depending on the drug being synthesized. The general process involves using chloroform-d in chemical reactions to create chlorinated compounds .

Results or Outcomes: The use of Chloroform-D in pharmaceutical research has led to the development of more than 250 FDA approved chlorine-containing drugs, with many more in pre-clinical trials .

Organic Synthesis

Summary of Application: Chloroform-D is used as a CO surrogate in organic synthesis, particularly in the construction of carbonyl compounds .

Methods of Application: Chloroform-D is used in carbonylation reactions as a source of CO. This is because direct utilization of CO gas has drawbacks due to its toxic and explosive nature .

Results or Outcomes: The use of Chloroform-D as a CO surrogate has enabled the efficient insertion of a carbonyl group in organic synthesis, which has significant applications in medicinal and materials chemistry .

NMR Spectroscopy

Summary of Application: Chloroform-D is commonly used as a solvent in NMR (Nuclear Magnetic Resonance) spectroscopy .

Methods of Application: In NMR spectroscopy, Chloroform-D is used as a solvent to dissolve the sample being studied. The deuterium in Chloroform-D is non-responsive to the frequency used for protons in NMR, making it an ideal solvent .

Results or Outcomes: The use of Chloroform-D as a solvent in NMR spectroscopy allows for clear and accurate spectral data, aiding in the analysis of chemical compounds .

Mitigation of Chloroform Decomposition

Summary of Application: Chloroform-D is used in the mitigation of its own decomposition to stabilize susceptible NMR samples .

Methods of Application: Chloroform-D is washed with concentrated disodium carbonate solution and subsequently desiccated with oven-dried disodium carbonate to prevent the formation of highly reactive decomposition products .

Results or Outcomes: This method has proven to be effective in preventing the deterioration of NMR samples, ensuring accurate and reproducible spectral data .

Infrared Spectral Studies

Summary of Application: Chloroform-D is used in infrared spectral studies to investigate C-D stretching and bending motions .

Methods of Application: Infrared spectroscopy is used to study the interaction of Chloroform-D with different solvents .

Results or Outcomes: These studies provide valuable insights into the molecular behavior of Chloroform-D, contributing to our understanding of its properties and interactions .

Interaction with Activated Carbons

Summary of Application: Chloroform-D is used to analyze the interaction of water with activated carbons .

Methods of Application: The effect of Chloroform-D on the interaction of water with activated carbons is analyzed .

Solvent for Lipid Extraction

Summary of Application: Chloroform-D is used as a solvent in the extraction of lipids, a process crucial in biochemistry and food science .

Methods of Application: In lipid extraction, a sample is mixed with Chloroform-D and other solvents. The lipids dissolve in the Chloroform-D, separating them from the rest of the sample .

Results or Outcomes: This method allows for the efficient extraction of lipids, which can then be analyzed or used in further experiments .

Study of Protein-Ligand Interactions

Summary of Application: Chloroform-D is used in the study of protein-ligand interactions, which is important in drug discovery .

Methods of Application: In these studies, a protein and a potential drug (ligand) are dissolved in Chloroform-D. NMR spectroscopy is then used to analyze the interaction between the protein and the ligand .

Results or Outcomes: This method provides valuable insights into how potential drugs interact with their target proteins, aiding in the development of new medications .

Study of Chemical Reactions

Summary of Application: Chloroform-D is used in the study of chemical reactions, particularly those involving chlorinated compounds .

Methods of Application: In these studies, Chloroform-D is used as a reactant or solvent in chemical reactions. The progress of the reaction is then monitored using various analytical techniques .

Results or Outcomes: These studies provide valuable information about the mechanisms of chemical reactions, which has applications in various fields such as organic synthesis and environmental science .

Chloroform-d (CDCl3), also known as deuterated chloroform, is a vital solvent in scientific research, particularly nuclear magnetic resonance (NMR) spectroscopy []. It is a human-made isotopically enriched variant of chloroform (CHCl3), where one or more of the hydrogen atoms are replaced with deuterium (²H), a stable isotope of hydrogen []. This substitution offers distinct advantages for NMR, which will be discussed later.

The development of chloroform-d is credited to pioneering research on deuterium in the 1930s []. Since then, it has become an indispensable tool for chemists and researchers studying the structure and properties of organic molecules.


Molecular Structure Analysis

Chloroform-d possesses a tetrahedral molecular structure. The central carbon atom forms single bonds with three chlorine atoms and one deuterium atom. The key feature is the presence of deuterium instead of hydrogen, which alters the NMR properties of the molecule without significantly affecting its overall chemical behavior compared to regular chloroform [].


Physical And Chemical Properties Analysis

  • Melting Point: -64.69°C to -64.15°C []
  • Boiling Point: 61°C []
  • Density: 1.5 g/cm³ []
  • Solubility: Slightly soluble in water (4.6 g/L) [], miscible with most organic solvents [].
  • Stability: Chloroform-d is relatively stable under normal laboratory conditions. However, prolonged exposure to light or heat can lead to decomposition, forming phosgene, a highly toxic gas.

Mechanism of Action (NMR Spectroscopy)

Chloroform-d is a preferred solvent for NMR due to its unique properties:

  • Deuterium Exchange: The deuterium atoms in CDCl3 do not resonate in the typical proton NMR region of the spectrum, eliminating interference with the signals of interest from the sample being studied [].
  • Lock Signal: The deuterium in CDCl3 provides a stable lock signal for the instrument, ensuring consistent and accurate data collection.
  • Solubility: Chloroform-d dissolves a wide range of organic compounds, making it a versatile solvent for various NMR applications [].

Chloroform-d shares many safety concerns with its non-deuterated counterpart:

  • Toxicity: Chloroform-d can be harmful if inhaled, ingested, or absorbed through the skin.
  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified chloroform as a probable human carcinogen.
  • Environmental Impact: Chloroform-d is considered an environmental hazard due to its potential to deplete the ozone layer.

Precautions

  • Always wear personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling chloroform-d.
  • Avoid prolonged or repeated exposure.
  • Properly dispose of waste according to local regulations.

XLogP3

2.3

UNII

P1NW4885VT

GHS Hazard Statements

Aggregated GHS information provided by 99 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 99 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 63 of 99 companies with hazard statement code(s):;
H302 (93.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.41%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (80.95%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H336 (22.22%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (82.54%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (82.54%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (17.46%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

865-49-6

Wikipedia

Chloroform-d

Dates

Modify: 2023-08-15

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